

Chemical properties of 5,6-difluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6-difluoro-1H-indazole-3-carboxylic Acid

Cat. No.: B142580

[Get Quote](#)

Technical Guide: 5,6-difluoro-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-difluoro-1H-indazole-3-carboxylic acid is a fluorinated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.^[1] Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology.^[1] The indazole scaffold is a privileged structure in drug discovery, and the addition of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical Properties

A summary of the key chemical and physical properties of **5,6-difluoro-1H-indazole-3-carboxylic acid** is presented in the table below.

Property	Value	Reference
CAS Number	129295-33-6	[2]
Molecular Formula	C ₈ H ₄ F ₂ N ₂ O ₂	[2]
Molecular Weight	198.13 g/mol	[2]
Appearance	Off-white to yellow solid	
Melting Point	288-293 °C	
Purity	≥96% (HPLC)	[3]

Synthesis

A common synthetic route to **5,6-difluoro-1H-indazole-3-carboxylic acid** involves the cyclization of a substituted isatin derivative. While a detailed, step-by-step experimental protocol for this specific compound is not readily available in the public domain, a general procedure can be adapted from the synthesis of analogous indazole-3-carboxylic acids.

Experimental Protocol: General Synthesis of Indazole-3-Carboxylic Acids from Isatins

This protocol is a generalized procedure and may require optimization for the synthesis of **5,6-difluoro-1H-indazole-3-carboxylic acid**.

Materials:

- Substituted Isatin (in this case, 5,6-difluoroisatin)
- Sodium Hydroxide (NaOH)
- Sodium Nitrite (NaNO₂)
- Sulfuric Acid (H₂SO₄)
- Stannous Chloride (SnCl₂)
- Hydrochloric Acid (HCl)

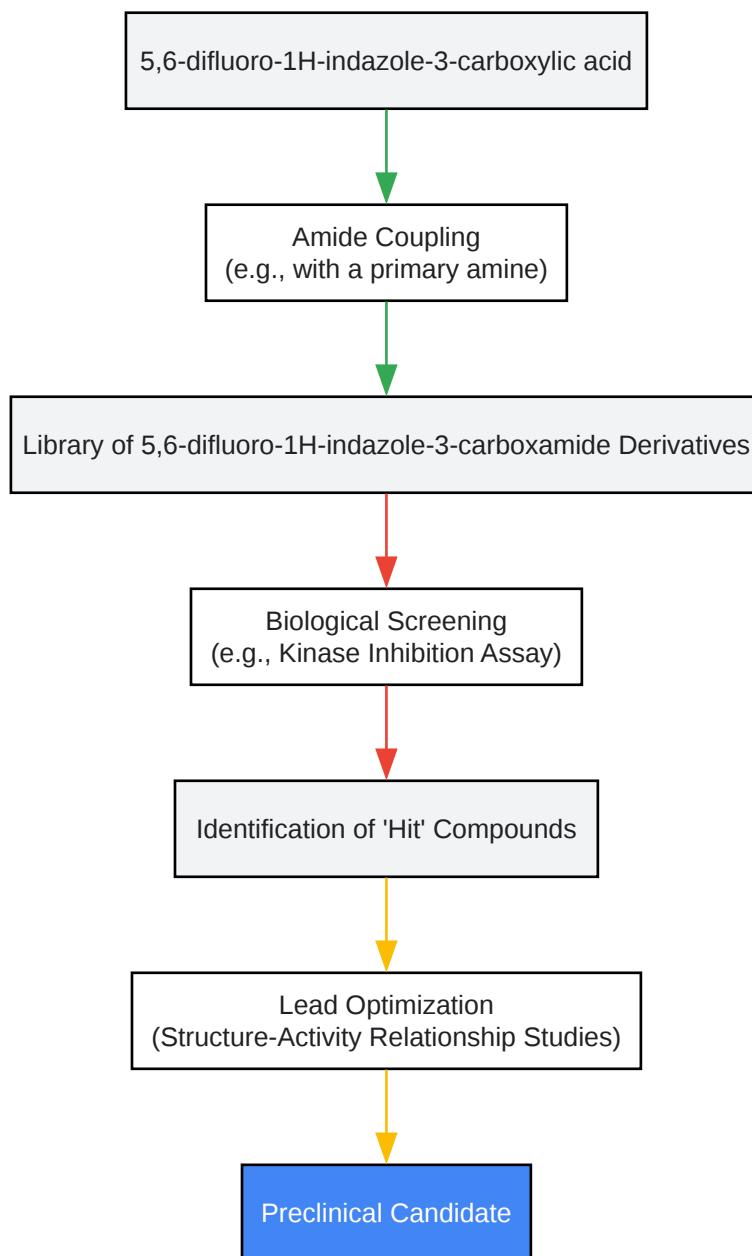
- Water
- Acetone
- Methanol

Procedure:

- Ring Opening of Isatin: The substituted isatin is dissolved in an aqueous solution of sodium hydroxide and gently heated to facilitate the opening of the lactam ring.
- Diazotization: The reaction mixture is cooled, and a solution of sodium nitrite in water is added dropwise. This intermediate solution is then added in portions to a cooled solution of sulfuric acid in water with vigorous stirring to form the diazonium salt.
- Reduction and Cyclization: A solution of stannous chloride in hydrochloric acid is added dropwise to the cold diazonium salt solution. This effects the reduction of the diazonium group and subsequent cyclization to form the indazole ring. The reaction is typically stirred for several hours at room temperature.
- Work-up and Purification: The resulting precipitate, which is the crude **5,6-difluoro-1H-indazole-3-carboxylic acid**, is collected by filtration. The solid is then washed successively with water, acetone, and methanol to remove impurities. The product is then dried to yield the final compound.

Reactivity and Applications

5,6-difluoro-1H-indazole-3-carboxylic acid is primarily utilized as a chemical intermediate. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, allowing for its incorporation into larger, more complex molecules.


The presence of the fluorine atoms on the indazole ring can significantly influence the reactivity and biological activity of its derivatives. In drug design, fluorine substitution is a common strategy to modulate properties such as:

- Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.
- Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
- Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Given that derivatives of 1H-indazole-3-carboxamide have been investigated as potent and selective PAK1 (p21-activated kinase 1) inhibitors, it is plausible that **5,6-difluoro-1H-indazole-3-carboxylic acid** could serve as a precursor for novel PAK1 inhibitors with potential applications in cancer therapy.^[4]

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly involving **5,6-difluoro-1H-indazole-3-carboxylic acid** are not documented, its derivatives are known to target various biological molecules. For instance, the general class of indazole-3-carboxamides has been explored as kinase inhibitors. A generalized workflow for the synthesis and biological evaluation of such derivatives is depicted below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the development of bioactive compounds from **5,6-difluoro-1H-indazole-3-carboxylic acid**.

Conclusion

5,6-difluoro-1H-indazole-3-carboxylic acid is a valuable and reactive intermediate with significant potential in the development of new pharmaceuticals and advanced materials. While detailed spectroscopic and reactivity data are not extensively available in the public literature,

its structural similarity to other well-studied indazole derivatives suggests a wide range of possible chemical transformations and applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. cenmed.com [cenmed.com]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties of 5,6-difluoro-1H-indazole-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142580#chemical-properties-of-5-6-difluoro-1h-indazole-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com